molecular formula C12H20ClN5 B12217971 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12217971
M. Wt: 269.77 g/mol
InChI Key: HBPJLNATBPBTNZ-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its unique structure, which includes an isopropyl group and two methyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .

Scientific Research Applications

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
  • 2-(3-Phenyl-1H-pyrazol-4-yl)ethanamine
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Uniqueness

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(7-14-17)6-13-12-5-10(3)16(4)15-12;/h5,7-9H,6H2,1-4H3,(H,13,15);1H

InChI Key

HBPJLNATBPBTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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